molecular formula C6H9NO B1266254 3-Aminocyclohex-2-en-1-one CAS No. 5220-49-5

3-Aminocyclohex-2-en-1-one

Cat. No. B1266254
CAS RN: 5220-49-5
M. Wt: 111.14 g/mol
InChI Key: ZZMRPOAHZITKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Aminocyclohex-2-en-1-one and its derivatives can be approached through several methods. A notable technique involves the use of FeCl3/SiO2 nanoparticles as a robust and efficient catalyst for the one-pot three-component condensation reaction of primary amines, ethyl acetoacetate, and chalcones, offering a simple, green method with high to excellent product yields (Kalhor & Safaei‐Ghomi, 2015). Another approach explores the variations in the Blaise Reaction, presenting a conceptually new synthesis pathway for 3-amino enones starting from aryl/heteroaryl/alkyl nitriles and 1-aryl/alkyl 2-bromoethanones (Rao & Muthanna, 2015).

Molecular Structure Analysis

The molecular and crystal structure of derivatives such as 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-cyclohex-1-ene has been extensively studied, revealing intricate intermolecular interactions and providing insights into the spatial arrangement of atoms within the compound (Taffenko, Bogdan, & Aslanov, 1994).

Chemical Reactions and Properties

3-Aminocyclohex-2-en-1-one serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For instance, its application in the synthesis of heterocyclic compounds through ammonium-directed dihydroxylation indicates a metal-free oxidation process with high diastereoselectivity (Aciro et al., 2008).

Scientific Research Applications

Synthesis Methods

  • Catalytic Synthesis : 3-Aminocyclohex-2-en-1-one derivatives can be synthesized using various catalytic methods. For instance, FeCl3/SiO2 nanoparticles serve as a robust and efficient catalyst in the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters, demonstrating high yields and using inexpensive and reusable catalysts (Kalhor & Safaei‐Ghomi, 2015).

Chemical Transformations

  • Dihydroxylation Protocols : Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes has been developed, showcasing high levels of diastereoselectivity in the formation of 1,2-anti-2,3-syn-1-trichloroacetoxy-2-hydroxy-3-aminocyclohexane (Aciro et al., 2008).

Biochemical Applications

  • CXCR2 Antagonists : Research into 3‐aminocyclohex‐2‐en‐1‐one derivatives as chemokine receptor 2 (CXCR2) antagonists shows potential applications in inflammatory mediated diseases. This research explores the synthesis and structure–activity relationships of these derivatives (Dai et al., 2018).

Synthetic Utility

  • Formation of 3-Aminophenols : The conversion of 3-amino-2-chlorocyclohex-2-en-1-ones to meta-aminophenols demonstrates the utility of 3-aminocyclohex-2-en-1-one derivatives in organic synthesis (Szymor-Pietrzak et al., 2020).

Medicinal Chemistry

  • GABA Aminotransferase Inhibition : Certain cyclohexene analogues of gamma-aminobutyric acid (GABA), related to 3-aminocyclohex-2-en-1-ones, act as mechanism-based inactivators or inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT), suggesting potential therapeutic applications (Choi & Silverman, 2002).

Chemical Reactions

  • Hexahydroquinolin-5-ones Synthesis : 3-Aminocyclohex-2-en-1-ones react with arylidene­malononitriles to efficiently synthesize N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones (Lichitsky et al., 2002).

Crystallography

  • Molecular and Crystal Structures : Studies on the molecular and crystal structures of 3-aminocyclohex-2-en-1-one derivatives provide insights into intermolecular interactions and structural characteristics (Taffenko et al., 1994).

Novel Syntheses

  • Synthesis of Avobenzone : Variations in the Blaise reaction led to a new synthesis of 3-amino enones, used for synthesizing avobenzone, an ingredient in sun-screen lotions (Rao & Muthanna, 2015).

Future Directions

The future directions of 3-Aminocyclohex-2-en-1-one are not explicitly mentioned in the available literature. However, given its use in the synthesis of novel compounds, it can be inferred that further research could explore its potential applications in the development of new pharmaceuticals or other chemical products.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3-aminocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMRPOAHZITKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200244
Record name 3-Aminocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohex-2-en-1-one

CAS RN

5220-49-5
Record name 3-Amino-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5220-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005220495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5220-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminocyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINOCYCLOHEX-2-EN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V596547ZKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminocyclohex-2-en-1-one
Reactant of Route 2
3-Aminocyclohex-2-en-1-one
Reactant of Route 3
3-Aminocyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-Aminocyclohex-2-en-1-one
Reactant of Route 5
3-Aminocyclohex-2-en-1-one
Reactant of Route 6
3-Aminocyclohex-2-en-1-one

Citations

For This Compound
58
Citations
IP Sari, H Hariyanti, A Yanuar… - Rasayan Journal of …, 2022 - researchgate.net
… ABSTRACT New decahydroacridine-1,8-dione derivatives have been synthesized from 3-aminocyclohex-2-en-1-one. The compounds were characterized based on spectroscopic data …
Number of citations: 1 www.researchgate.net
D Szymor-Pietrzak, MN Khan, A Pagès… - The Journal of …, 2020 - ACS Publications
… -2-en-1-ones have been aromatized by heating with Pd/C at 210–300 C for 12 to 48 h, (10,44) and 3-aminophenol itself can be obtained by heating 3-aminocyclohex-2-en-1-one with 5…
Number of citations: 4 pubs.acs.org
W Dai, W Chen, B Debnath, Y Wu… - ChemMedChem, 2018 - Wiley Online Library
… Herein we describe the synthesis and structure–activity relationships of 3-aminocyclohex-2-en-1-one derivatives as novel chemokine receptor 2 (CXCR2) antagonists. Thirteen out of 44 …
T Saleem, R Batool, H Aftab, A Chand, M Nawaz… - jcreview.com
… In organic synthesis, 3-aminocyclohex-2-en-1-one is a valuable intermediate (such as dopamine autoreceptor agonists) which is an enaminone with a cyclic structure [1], inhibitors of …
Number of citations: 0 www.jcreview.com
BV Lichitsky, AA Dudinov, MM Krayushkin - Arkivoc, 2001 - arkat-usa.org
… Unlike the N-phenyl derivative 3a the N-alkyl-substituted 3-aminocyclohex-2-en-1-one 3d did not require a base to react with 2-(4-chlorobenzylidene)malononitrile 4c giving rise to the …
Number of citations: 20 www.arkat-usa.org
AN Vereshchagin, MN Elinson, YE Anisina… - Molecular …, 2018 - Springer
… Then, Michael addition between 5 and 3-aminocyclohex-2-en-1-one 3 occurs to form intermediate 6. Further cyclization of 6 under least steric hindrance stereoselectively leads to cyclic …
Number of citations: 5 link.springer.com
L Jiang, K He, W Zeng, Z Qiao, X Song… - The Journal of …, 2023 - ACS Publications
… Under an air atmosphere, cinnamaldehyde 1 (0.2 mmol, 1.0 equiv), 3-aminocyclohex-2-en-1-one 2 (0.4 mmol, 2.0 equiv), and MeCN (1 mL) were added to a 10 mL sealed reaction tube…
Number of citations: 3 pubs.acs.org
AL Whittock, MAP Turner, DJL Coxon… - Frontiers in …, 2020 - frontiersin.org
… (2018) investigated two MAA motifs, the one of interest for this paper being 3-aminocyclohex-2-en-1-one (ACyO), see inset of Figure 1 for the structure of ACyO. Their TEAS …
Number of citations: 12 www.frontiersin.org
MAP Turner, A Whittock - 2021 - wrap.warwick.ac.uk
… To better understand the photoprotection properties of MAAs, we implement a bottom-up approach by first studying a simple analog of an MAA, 3-aminocyclohex-2-en-1-one (ACyO). …
Number of citations: 0 wrap.warwick.ac.uk
H Iida, Y Yuasa, C Kibayashi - The Journal of Organic Chemistry, 1979 - ACS Publications
… Our initial attempt to prepare the desired enaminone 17 using 3-aminocyclohex-2-en-1 -one (10)5a as starting material was unsuccessful:7 treatment of 10 with the benzyl chloride 11 in …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.